2-Amino-6-ethyl-3-methylquinoline hydrochloride
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Overview
Description
2-Amino-6-ethyl-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN2 and a molecular weight of 222.71 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Amino-6-ethyl-3-methylquinoline hydrochloride, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction times and energy consumption.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, making the process more environmentally friendly.
Catalyst Recycling: Using recyclable catalysts such as clay or ionic liquids to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Amino-6-ethyl-3-methylquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and proteins. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Protein Interactions: It can disrupt or stabilize interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethyl-6-methylquinoline hydrochloride: Similar in structure but with different positional isomers.
2-Amino-6-methylquinoline hydrochloride: Lacks the ethyl group, leading to different chemical properties.
2-Aminoquinoline hydrochloride: Simplest form, lacking both ethyl and methyl groups.
Uniqueness
2-Amino-6-ethyl-3-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in specialized research applications where other quinoline derivatives may not be as effective .
Properties
CAS No. |
1172796-85-8 |
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Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
6-ethyl-3-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI Key |
OAOZJYIIBCOQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl |
Origin of Product |
United States |
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